4-nitrobenzyl 3,4,5-trimethoxybenzoate
CAS No.:
Cat. No.: VC11152976
Molecular Formula: C17H17NO7
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO7 |
|---|---|
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | (4-nitrophenyl)methyl 3,4,5-trimethoxybenzoate |
| Standard InChI | InChI=1S/C17H17NO7/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(19)25-10-11-4-6-13(7-5-11)18(20)21/h4-9H,10H2,1-3H3 |
| Standard InChI Key | BQYSBNRFOOXCSU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular structure of 4-nitrobenzyl 3,4,5-trimethoxybenzoate consists of two aromatic rings connected by an ester linkage. The benzoate moiety is substituted with methoxy groups at the 3-, 4-, and 5-positions, while the benzyl group carries a nitro substituent at the para position. This arrangement is critical for its electronic properties: the methoxy groups donate electron density through resonance, whereas the nitro group withdraws electrons, creating a polarized system that influences reactivity .
Key Structural Features:
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Ester Functional Group: The bond in the ester group () is susceptible to nucleophilic attack, enabling hydrolysis or transesterification reactions.
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Methoxy Substituents: The three methoxy groups on the benzoate ring enhance solubility in organic solvents and may contribute to interactions with biological targets .
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Nitro Group: The para-nitro group on the benzyl ring stabilizes negative charges through resonance, making the compound a potential substrate for reduction reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-nitrobenzyl 3,4,5-trimethoxybenzoate typically proceeds via esterification between 3,4,5-trimethoxybenzoic acid and 4-nitrobenzyl alcohol. A general protocol involves:
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Activation of the Carboxylic Acid: 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride () to form the corresponding acyl chloride.
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Esterification: The acyl chloride reacts with 4-nitrobenzyl alcohol in the presence of a base (e.g., pyridine) to yield the ester.
Optimization and Yield
Reaction conditions significantly impact yield. For instance, heating at 90°C in acetonitrile for 24 hours achieves optimal conversion, as demonstrated in similar ester syntheses . Catalytic amounts of trimethylamine can enhance reaction efficiency by scavenging HCl, shifting the equilibrium toward product formation . Purification via column chromatography (e.g., ) typically yields the compound in >80% purity .
Chemical Reactivity and Functionalization
Hydrolysis and Stability
The ester bond in 4-nitrobenzyl 3,4,5-trimethoxybenzoate is prone to hydrolysis under acidic or basic conditions. Alkaline hydrolysis regenerates the parent carboxylic acid and 4-nitrobenzyl alcohol:
This reactivity is exploited in prodrug design, where esterases in vivo cleave the ester to release active drug molecules .
Reduction of the Nitro Group
The nitro group can be reduced to an amine using catalytic hydrogenation () or stoichiometric reagents ():
The resulting amine serves as a handle for further derivatization, such as acylation or alkylation.
Applications in Medicinal Chemistry
Antitubulin Activity
Structural analogs of 4-nitrobenzyl 3,4,5-trimethoxybenzoate, such as phenstatin derivatives, exhibit potent inhibition of tubulin polymerization . For example, compound 5c (a biaryl methanone analog) inhibits tubulin assembly at , comparable to combretastatin A-4 . The trimethoxybenzoyl moiety likely interacts with the colchicine binding site, disrupting microtubule dynamics in cancer cells .
Research Gaps and Future Directions
Despite its synthetic accessibility, 4-nitrobenzyl 3,4,5-trimethoxybenzoate remains understudied. Key areas for future research include:
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Biological Screening: Systematic evaluation of antitumor, antibacterial, and anti-inflammatory activities.
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Prodrug Development: Leveraging esterase-mediated hydrolysis for targeted drug delivery.
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Structure-Activity Relationships (SAR): Modifying the nitro position or methoxy substitution patterns to optimize potency.
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